3-[4-(3-Chlorophenyl)piperazino]-3-iminopropanenitrile
Description
3-[4-(3-Chlorophenyl)piperazino]-3-iminopropanenitrile is a nitrile-containing piperazine derivative characterized by a 3-chlorophenyl substituent on the piperazine ring and an iminopropanenitrile functional group. Piperazine derivatives are widely studied for their pharmacological relevance, particularly in neurological and antimicrobial applications, due to their ability to modulate receptor interactions .
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]-3-iminopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4/c14-11-2-1-3-12(10-11)17-6-8-18(9-7-17)13(16)4-5-15/h1-3,10,16H,4,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXVGGNMQLFUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=N)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901212485 | |
| Record name | 4-(3-Chlorophenyl)-β-imino-1-piperazinepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901212485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338794-93-7 | |
| Record name | 4-(3-Chlorophenyl)-β-imino-1-piperazinepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338794-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Chlorophenyl)-β-imino-1-piperazinepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901212485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Chlorophenyl)piperazino]-3-iminopropanenitrile typically involves the reaction of 3-chlorophenylpiperazine with a suitable nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Chlorophenyl)piperazino]-3-iminopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[4-(3-Chlorophenyl)piperazino]-3-iminopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Studied for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(3-Chlorophenyl)piperazino]-3-iminopropanenitrile involves its interaction with specific molecular targets. The piperazine ring and the chlorophenyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The iminopropanenitrile moiety can also participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Chlorophenyl Substituents
The position of the chlorine atom on the phenyl ring significantly influences physicochemical properties:
| Compound Name | CAS Number | Chlorine Position | Molecular Formula | Molecular Weight | Melting Point (°C) | Predicted Boiling Point (°C) | Predicted pKa |
|---|---|---|---|---|---|---|---|
| 3-[4-(3-Chlorophenyl)piperazino]-3-iminopropanenitrile | Not provided | 3- | C₁₃H₁₅ClN₄ | 262.74 | Not reported | Not reported | ~8.45 |
| 3-[4-(2-Chlorophenyl)piperazino]-3-iminopropanenitrile | 344276-15-9 | 2- | C₁₃H₁₅ClN₄ | 262.74 | Not reported | 414.8 ± 55.0 | 8.45 ± 0.20 |
| 3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile | 338794-92-6 | 4- | C₁₃H₁₅ClN₄ | 262.74 | 229–230 | 431.4 ± 55.0 | 8.46 ± 0.20 |
Key Observations :
- The 4-chloro isomer exhibits a measurable melting point (229–230°C), likely due to enhanced crystallinity from symmetrical substitution .
- Boiling points and pKa values are comparable across isomers, suggesting similar volatility and basicity.
- Positional effects may influence solubility and receptor-binding kinetics in biological systems .
Functional Group Modifications
Propanol vs. Nitrile Derivatives
Replacing the nitrile group with a hydroxyl moiety alters hydrogen-bonding capacity:
| Compound Name | Functional Group | Molecular Weight | Hydrogen Bond Donors | Predicted LogP (XLogP3) |
|---|---|---|---|---|
| This compound | Nitrile | 262.74 | 0 | ~2.2 (estimated) |
| 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | Hydroxyl | 254.75 | 1 | 2.2 |
Implications :
Pyridinyl and Trifluoromethyl Substituents
Introduction of a pyridine ring and trifluoromethyl group enhances molecular complexity:
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanenitrile | 3-Chloro-5-(trifluoromethyl)pyridine | C₁₃H₁₃ClF₃N₅ | 331.73 | Increased lipophilicity (F atoms), potential metabolic stability |
Key Observations :
Substituent Variations on the Piperazine Ring
Phenethyl vs. Chlorophenyl Groups
Replacing the chlorophenyl group with a phenethyl chain modifies steric and electronic properties:
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Predicted Boiling Point (°C) |
|---|---|---|---|---|
| 3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile | Phenethyl | C₁₄H₁₆N₄O | 256.30 | Not reported |
Implications :
Biological Activity
3-[4-(3-Chlorophenyl)piperazino]-3-iminopropanenitrile, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClN
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 253.72 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit antitumor properties. A study evaluating a series of piperazine derivatives found that these compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Antibacterial and Antifungal Activity
The compound has also been investigated for its antibacterial and antifungal properties. In vitro studies have shown that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens such as Candida albicans. The effectiveness is attributed to its ability to disrupt cell membrane integrity and inhibit essential metabolic pathways.
The biological activity of this compound is thought to involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, leading to reduced cell survival in cancerous cells.
- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing neuronal activity and potentially providing neuroprotective effects.
Case Studies
- Antitumor Efficacy Study : A recent study synthesized a series of piperazine derivatives, including this compound. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Activity Assessment : In another study, the compound was tested against clinical isolates of bacteria and fungi. It showed promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-[4-(3-Chlorophenyl)piperazino]-3-iminopropanenitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 3-chlorophenylpiperazine with cyanoacetamide derivatives. Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance reactivity and solubility of intermediates .
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%), confirmed by HPLC .
Q. Which analytical techniques effectively characterize structural integrity and distinguish regioisomers?
- Methodological Answer :
- 1H/13C-NMR : Assign aromatic protons (δ 6.8–7.4 ppm for 3-chlorophenyl) and piperazine N-CH₂ groups (δ 2.5–3.5 ppm). Overlapping signals may require 2D COSY or HSQC for resolution .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z ~318.8 (calculated for C₁₃H₁₄ClN₅). Fragmentation patterns distinguish regioisomers (e.g., loss of Cl vs. CN groups) .
- IR Spectroscopy : Verify nitrile stretch (~2240 cm⁻¹) and imine C=N (~1650 cm⁻¹) .
Q. What safety protocols are critical for handling nitrile-containing derivatives?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact with irritants .
- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors, which may cause respiratory distress .
- Spill Management : Neutralize with 10% NaHCO₃ and adsorb with vermiculite. Dispose as hazardous waste per EPA guidelines .
Advanced Research Questions
Q. How can NMR spectral discrepancies in derivatives be resolved, particularly in aromatic proton environments?
- Methodological Answer :
- Variable Temperature NMR : Resolve overlapping signals by cooling samples to –20°C to slow conformational exchange .
- Computational Modeling : Compare experimental shifts with DFT-calculated (B3LYP/6-31G*) spectra to assign ambiguous peaks .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O exchange) to identify labile protons .
Q. What methodologies assess the hydrolytic stability of the iminopropanenitrile moiety under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 4.0–7.4, 37°C) and monitor degradation via LC-MS. Half-life calculations quantify stability .
- Kinetic Analysis : Use pseudo-first-order kinetics to determine hydrolysis rates. Activation energy (Eₐ) derived from Arrhenius plots predicts shelf-life .
Q. How can SAR studies evaluate substituent effects on the 3-chlorophenyl and piperazino groups?
- Methodological Answer :
- Analog Synthesis : Replace 3-Cl with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups. Compare bioactivity in receptor-binding assays .
- Molecular Docking : Simulate interactions with target receptors (e.g., serotonin 5-HT₁A) using AutoDock Vina. Correlate binding affinity (ΔG) with substituent polarity .
- Statistical Analysis : Apply multivariate regression (e.g., Hansch analysis) to quantify substituent contributions to activity .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity data between in vitro and in vivo models be addressed?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
